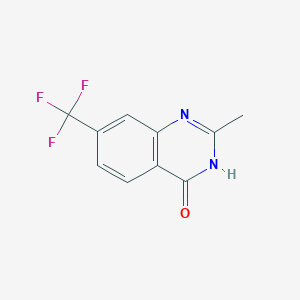
4-fluoro-7-methyl-2-pyridin-2-yl-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-7-methyl-2-(pyridin-2-yl)indoline is a heterocyclic compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom and a pyridine ring in the structure of 4-Fluoro-7-methyl-2-(pyridin-2-yl)indoline enhances its chemical properties, making it a valuable compound for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-7-methyl-2-(pyridin-2-yl)indoline can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroaniline with 2-bromo-7-methylindole in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate. The resulting intermediate is then subjected to a cyclization reaction to form the desired indoline derivative.
Industrial Production Methods
In an industrial setting, the production of 4-Fluoro-7-methyl-2-(pyridin-2-yl)indoline may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-7-methyl-2-(pyridin-2-yl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form, such as 4-fluoro-7-methyl-2-(pyridin-2-yl)indoline-3-ol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various indole derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
4-Fluoro-7-methyl-2-(pyridin-2-yl)indoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the development of materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 4-Fluoro-7-methyl-2-(pyridin-2-yl)indoline involves its interaction with molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the pyridine ring enhances its binding affinity and selectivity. The compound can modulate various biological pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-7-methyl-2-(4-pyridinyl)indoline
- 4-Fluoro-7-methyl-2-(3-pyridinyl)indoline
- 4-Fluoro-7-methyl-2-(5-pyridinyl)indoline
Uniqueness
4-Fluoro-7-methyl-2-(pyridin-2-yl)indoline is unique due to the specific positioning of the fluorine atom and the pyridine ring, which enhances its chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
595545-06-5 |
|---|---|
Formule moléculaire |
C14H13FN2 |
Poids moléculaire |
228.26 g/mol |
Nom IUPAC |
4-fluoro-7-methyl-2-pyridin-2-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H13FN2/c1-9-5-6-11(15)10-8-13(17-14(9)10)12-4-2-3-7-16-12/h2-7,13,17H,8H2,1H3 |
Clé InChI |
KADVVAQNOMSUFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)F)CC(N2)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


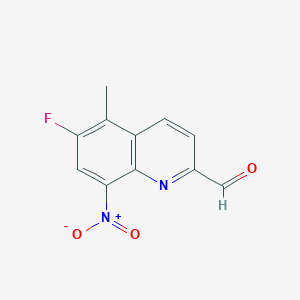
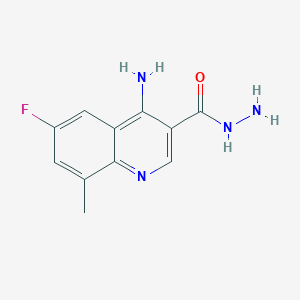



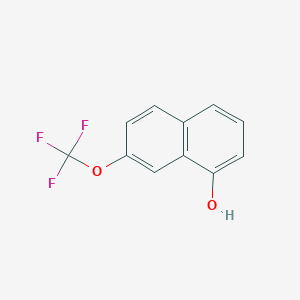
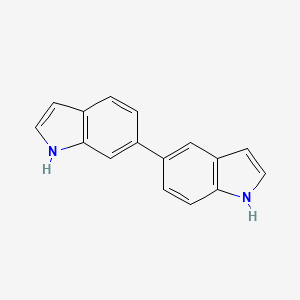
![1,7-Diazaspiro[4.5]decane, 1-methyl-7-(3-pyridinyl)-](/img/structure/B11878579.png)
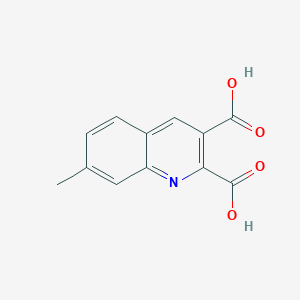

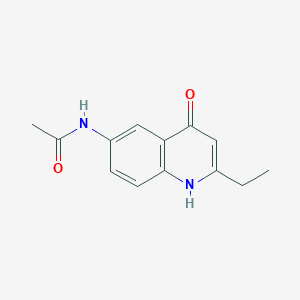
![N-(3-Fluorophenyl)-5-azaspiro[2.4]heptane-1-carboxamide](/img/structure/B11878603.png)

